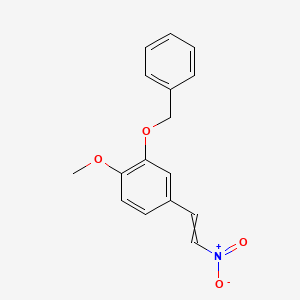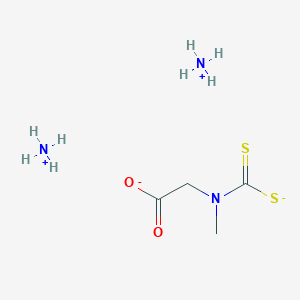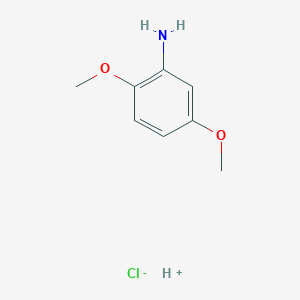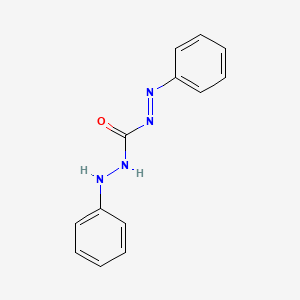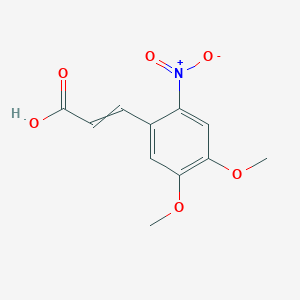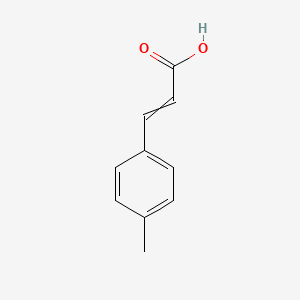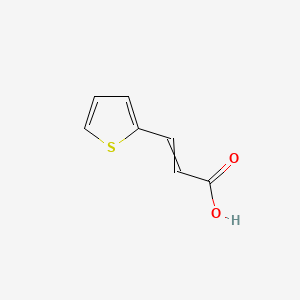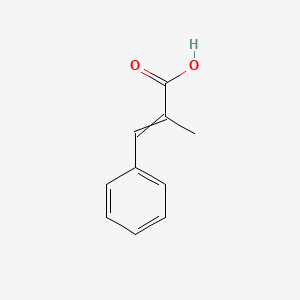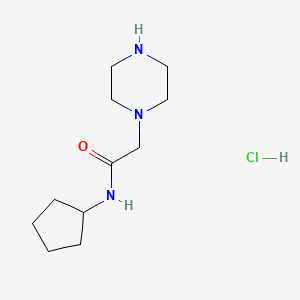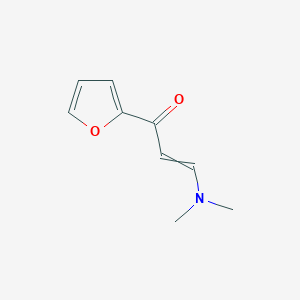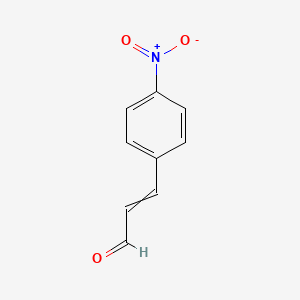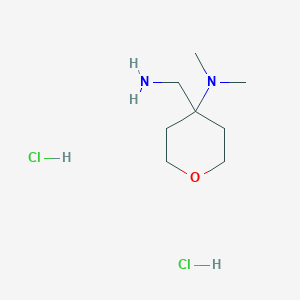
4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride is a chemical compound with the molecular formula C8H18N2O2·2HCl. It is a derivative of tetrahydropyran, featuring an aminomethyl group and two methyl groups attached to the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydropyran-4-one as the starting material.
Reduction Reaction: The ketone group in tetrahydropyran-4-one is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination Reaction: The resulting alcohol is then converted to the corresponding amine through a reductive amination process using an amine source (e.g., ammonia or an amine derivative) and a reducing agent (e.g., sodium cyanoborohydride).
Methylation Reaction: The amine is subsequently methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) to introduce the N,N-dimethyl groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using various nucleophiles.
Esterification: The hydroxyl group in the compound can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, H2O2
Reduction: LiAlH4, NaBH4, H2
Substitution: NaOH, KOH, HCl
Esterification: Carboxylic acids, acid catalysts (e.g., H2SO4)
Major Products Formed:
Oxidation Products: Ketones, aldehydes, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Amides, ethers
Esterification Products: Esters
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.
相似化合物的比较
4-(Aminomethyl)benzoic acid: A related compound with an aromatic ring instead of a tetrahydropyran ring.
N,N-Dimethyl-4-aminomethylpiperidine: A compound with a piperidine ring instead of a tetrahydropyran ring.
4-(Aminomethyl)tetrahydrofuran-3-amine: A compound with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Uniqueness: 4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine dihydrochloride is unique due to its specific structural features, including the tetrahydropyran ring and the N,N-dimethylated amine group. These structural elements contribute to its distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
4-(aminomethyl)-N,N-dimethyloxan-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)8(7-9)3-5-11-6-4-8;;/h3-7,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROXNONTUJYWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOCC1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
